molecular formula C17H17N3O2 B2994793 N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide CAS No. 1252383-00-8

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

Cat. No.: B2994793
CAS No.: 1252383-00-8
M. Wt: 295.342
InChI Key: NVBOUTWQLKZARE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyanomethyl group, a cyclopropyl group, and a 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the cyanomethyl group.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Cyanomethyl and cyclopropyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • N-(cyanomethyl)acetamide: Similar structure but lacks the cyclopropyl group.

  • N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide: Similar structure but lacks the cyanomethyl group.

Uniqueness: The presence of both the cyanomethyl and cyclopropyl groups in the same molecule makes N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide unique, potentially leading to distinct biological and chemical properties compared to its similar counterparts.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-15(11-16(21)20(10-9-18)14-7-8-14)19-17(22-12)13-5-3-2-4-6-13/h2-6,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBOUTWQLKZARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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